3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol, commonly known as EMD 281014, is a chemical compound that has been the focus of scientific research in recent years. This compound has been synthesized and studied for its potential therapeutic applications in various medical fields.
Mechanism of Action
The exact mechanism of action of EMD 281014 is not fully understood. However, it has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, EMD 281014 may reduce the excitotoxicity that occurs in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
EMD 281014 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, EMD 281014 has been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in the inflammatory response. Finally, EMD 281014 has been shown to improve cognitive function in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using EMD 281014 in lab experiments is that it has been well-studied and characterized, making it a reliable tool for researchers. Additionally, EMD 281014 has been shown to have a high degree of selectivity for the NMDA receptor, making it a useful tool for studying the role of the NMDA receptor in various biological processes. However, one limitation of using EMD 281014 in lab experiments is that it may not accurately reflect the physiological conditions in vivo, as it is a synthetic compound that has been designed to specifically target the NMDA receptor.
Future Directions
There are several future directions for the study of EMD 281014. One area of research is the development of more selective NMDA receptor antagonists, which may have fewer side effects than EMD 281014. Additionally, EMD 281014 may be studied for its potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, EMD 281014 may be studied for its potential use as a tool for studying the role of the NMDA receptor in various biological processes, such as synaptic plasticity and memory formation.
Conclusion:
In conclusion, EMD 281014 is a chemical compound that has been synthesized and studied for its potential therapeutic applications in various medical fields. It has been shown to have anti-inflammatory and analgesic properties, as well as potential anti-cancer and neuroprotective effects. EMD 281014 acts as an antagonist of the NMDA receptor, which may reduce the excitotoxicity that occurs in neurological disorders. While there are advantages and limitations to using EMD 281014 in lab experiments, it remains a useful tool for researchers. Finally, there are several future directions for the study of EMD 281014, including the development of more selective NMDA receptor antagonists and the study of its potential use in the treatment of other neurological disorders.
Synthesis Methods
EMD 281014 can be synthesized through a multi-step process starting from 2-methylbenzo[h]quinoline. The first step involves the reaction of 2-methylbenzo[h]quinoline with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(2-methylbenzo[h]quinolin-4-yl)acetate. This intermediate is then reacted with piperidine in the presence of a reducing agent to form 3-(2-methylbenzo[h]quinolin-4-yl)-1-piperidinecarboxylic acid ethyl ester. Finally, this compound is reacted with formaldehyde in the presence of a reducing agent to form EMD 281014.
Scientific Research Applications
EMD 281014 has been studied for its potential therapeutic applications in various medical fields. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, EMD 281014 has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-[(2-ethylpiperidin-1-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-3-17-9-6-7-13-24(17)14-20-15(2)23-21-18-10-5-4-8-16(18)11-12-19(21)22(20)25/h4-5,8,10-12,17H,3,6-7,9,13-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYRJGJNMQQYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=C(NC3=C(C2=O)C=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.